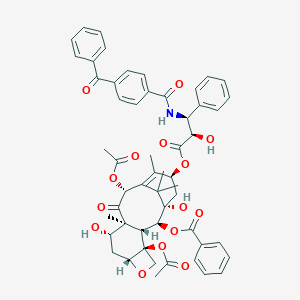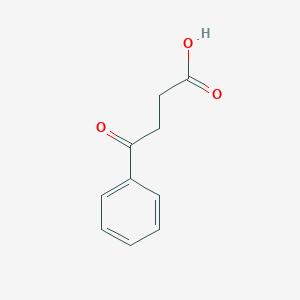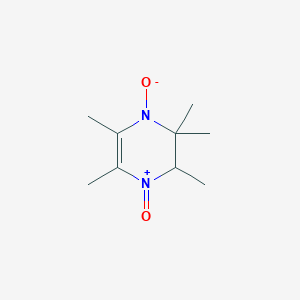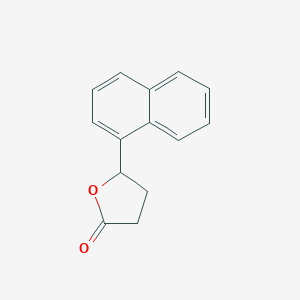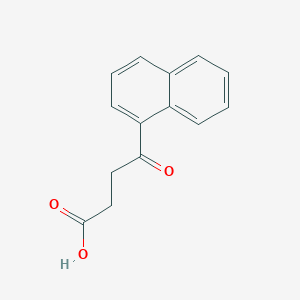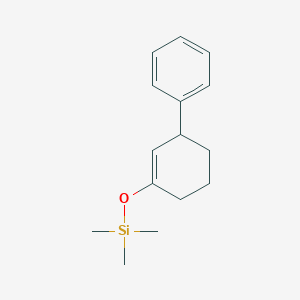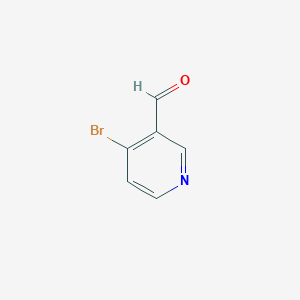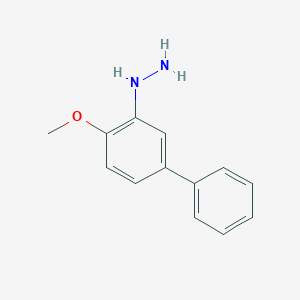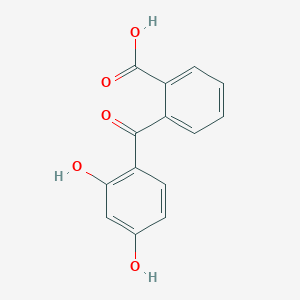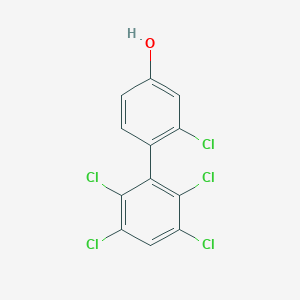
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol, also known as PCP (pentachlorophenol), is a synthetic organic compound that has been widely used as a pesticide, fungicide, and herbicide. It is a white crystalline solid that is soluble in organic solvents, but insoluble in water. PCP has been found to be toxic to humans and animals, and its use has been banned in many countries.
Mechanism Of Action
The mechanism of action of 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of mitochondrial function. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been shown to bind to proteins and other macromolecules, which can interfere with their normal function.
Biochemical And Physiological Effects
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been found to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress, DNA damage, and cell death in various cell types. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been found to disrupt the immune system and the endocrine system, and to cause reproductive and developmental toxicity.
Advantages And Limitations For Lab Experiments
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has several advantages as a tool for scientific research. It is a potent inhibitor of various enzymes and can be used to study the mechanism of action of these enzymes. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol is highly toxic and can pose a risk to researchers working with it. It is also banned in many countries, which can limit its availability for research purposes.
Future Directions
There are several areas of future research that could be explored using 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a tool. One area of interest is the study of the role of mitochondrial dysfunction in various diseases, such as cancer and neurodegenerative disorders. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could also be used to investigate the effects of environmental toxins on human health, and to develop new strategies for detoxification and remediation. Finally, 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol could be used to study the mechanism of action of various drugs and to develop new drugs that target specific enzymes or biochemical pathways.
Synthesis Methods
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol can be synthesized by reacting 2,3,5,6-tetrachlorophenol with chlorobenzene in the presence of a catalyst such as aluminum chloride. The reaction produces 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol as a byproduct, which can be isolated and purified by recrystallization.
Scientific Research Applications
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has been used extensively in scientific research as a tool to study the mechanism of action of various biochemical processes. It has been found to inhibit the activity of enzymes such as cytochrome P450, which are involved in the metabolism of drugs and other xenobiotics. 3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol has also been shown to disrupt the function of mitochondria, which are responsible for energy production in cells.
properties
CAS RN |
150304-11-3 |
|---|---|
Product Name |
3-Chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Molecular Formula |
C12H5Cl5O |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-11(16)8(14)4-9(15)12(10)17/h1-4,18H |
InChI Key |
OAQUWXNGKQXRIX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
synonyms |
3-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



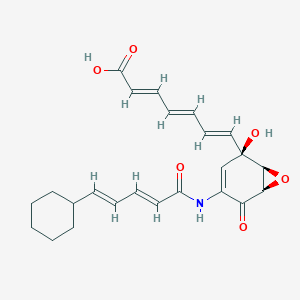
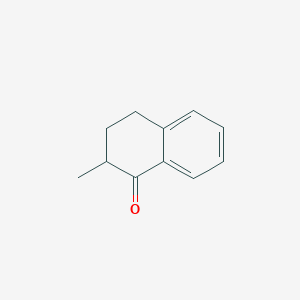
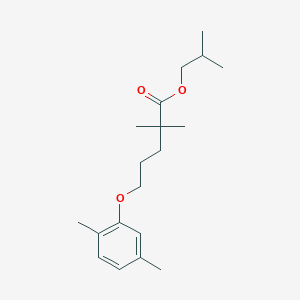
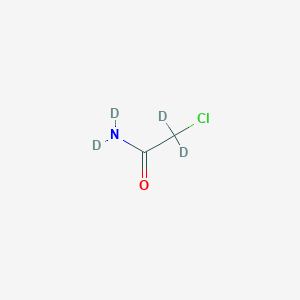
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
